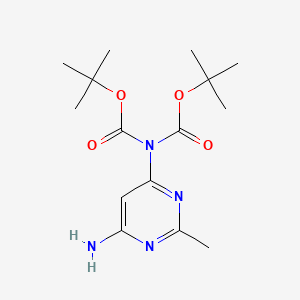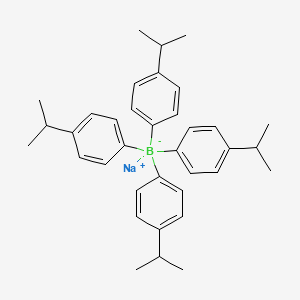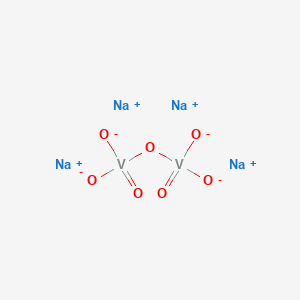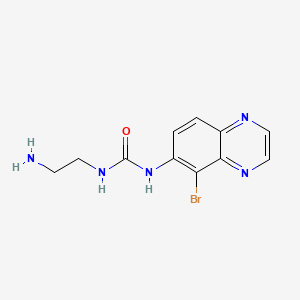![molecular formula C31H30ClN3O9 B1144096 (R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox CAS No. 1276666-14-8](/img/no-structure.png)
(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals with potential relevance in medicinal chemistry and materials science. Compounds with similar structural features have been studied for their unique reactions and properties, which could have implications in drug development and the synthesis of new materials.
Synthesis Analysis
Synthetic routes for related compounds often involve multistep reactions, including condensation, cyclization, and functionalization processes. For example, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters leads to complex cyclic structures through thermal cyclization processes (Racheva, Aliev, & Maslivets, 2008).
Molecular Structure Analysis
X-ray crystallography is a common method to determine the molecular structure of complex compounds. For instance, the structure of 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine was elucidated using this technique, revealing a triclinic crystal system (Bremner, Donovan, Jarvis, & Ladd, 1977).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to a variety of products, influenced by the specific reactants and conditions used. For example, the novel synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases the versatility of reactions involving diamines, Meldrum's acid, and isocyanides (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their potential applications. These properties can significantly influence the compound's behavior in biological systems or in material applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the potential uses of these compounds. Studies on related compounds have highlighted the importance of heteroaromatic rings, which can exhibit weak receptor antagonistic activity, as seen in studies on serotonin-3 receptor antagonists (Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995).
Wissenschaftliche Forschungsanwendungen
-
Oxazol-2(3H)-ones : These compounds play a significant role in the fields of organic synthesis and drug development . The classical synthesis of oxazol-2(3H)-one derivatives requires high temperatures, metal catalysts, complex substrates or multi-step reactions . A concise synthesis of oxazol-2(3H)-ones from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive has been reported .
-
5-Chlorobenzo[d]oxazole-2-thiol : This compound is used in research and development, and must be handled by technically-qualified persons . It is not intended to be used in foods and/or cosmetics and/or drugs (human and veterinary) and/or consumer products and/or biocides and/or pesticides of any kind unless explicitly stated otherwise .
-
5-chlorobenzo[d]oxazol-2-ol : This compound is available for purchase for research purposes .
Eigenschaften
CAS-Nummer |
1276666-14-8 |
|---|---|
Produktname |
(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox |
Molekularformel |
C31H30ClN3O9 |
Molekulargewicht |
624.0376 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)




![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)
